Chemical structure and SMILES of 7-bromoimidazo[1,2-a]pyridin-2-ylmethanol
Chemical structure and SMILES of 7-bromoimidazo[1,2-a]pyridin-2-ylmethanol
This technical guide provides a comprehensive analysis of 7-bromoimidazo[1,2-a]pyridin-2-ylmethanol , a versatile bicyclic heteroaromatic intermediate. It is designed for medicinal chemists and process scientists, focusing on structural validation, robust synthetic protocols, and strategic functionalization.
Structural Identity & Informatics
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in drug discovery, serving as the core for marketed anxiolytics (e.g., Zolpidem) and emerging kinase inhibitors. The 7-bromo derivative provides a critical "exit vector" for Structure-Activity Relationship (SAR) expansion via cross-coupling, while the 2-hydroxymethyl group offers a handle for solubilization or further derivatization.
Core Chemical Data
| Property | Specification |
| IUPAC Name | (7-Bromoimidazo[1,2-a]pyridin-2-yl)methanol |
| CAS Registry Number | 1187236-21-0 |
| Molecular Formula | C₈H₇BrN₂O |
| Molecular Weight | 227.06 g/mol |
| Exact Mass | 225.9742 |
| Canonical SMILES | OCC1=CN2C=CC(Br)=CC2=N1 |
| InChI Key | KRBUYVZVAOWCRU-UHFFFAOYSA-N |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, MeOH; sparingly soluble in DCM |
Synthetic Architecture
To ensure reproducibility and scalability, we prioritize a two-step convergent synthesis . While direct condensation with 1,3-dichloroacetone is possible, it often suffers from regioselectivity issues and polymerization. The Ester-Reduction Route described below is the industry standard for high-fidelity synthesis.
Reaction Pathway Logic[3][4]
-
Hantzsch-type Cyclization: Condensation of 2-amino-4-bromopyridine with ethyl bromopyruvate. This regioselectively forms the imidazo[1,2-a]pyridine ring due to the high nucleophilicity of the ring nitrogen.
-
Hydride Reduction: Selective reduction of the ester moiety to the primary alcohol using Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄/CaCl₂).
Visualization: Synthetic Workflow
Caption: Two-step synthesis via stable ester intermediate to ensure regiochemical purity.
High-Fidelity Experimental Protocol
Step 1: Cyclization to Ester Intermediate
-
Charge: In a round-bottom flask, dissolve 2-amino-4-bromopyridine (1.0 eq) in Ethanol (0.5 M concentration).
-
Addition: Add ethyl bromopyruvate (1.1 eq) dropwise at room temperature.
-
Reflux: Heat to reflux (80°C) for 4–6 hours. Monitor by TLC/LCMS (Target M+1: ~269/271).
-
Workup: Cool to RT. The hydrobromide salt often precipitates. Filter and wash with cold ethanol. Alternatively, evaporate solvent, neutralize with sat. NaHCO₃, and extract with EtOAc.
Step 2: Reduction to Alcohol (The Critical Step) Note: This step requires anhydrous conditions.
-
Setup: Flame-dry a 3-neck flask under Argon/Nitrogen atmosphere.
-
Solvation: Dissolve the ester intermediate (from Step 1) in anhydrous THF (0.2 M). Cool to -30°C (Cryo-cool or dry ice/acetone bath).
-
Reduction: Slowly add LiAlH₄ (1.1 eq, 1M in THF) dropwise over 20 minutes. Caution: Exothermic.
-
Quench: Once LCMS shows consumption of ester, quench sequentially with the Fieser method (x mL H₂O, x mL 15% NaOH, 3x mL H₂O).
-
Purification: Filter through a Celite pad. Concentrate filtrate.[1][2] Purify via flash chromatography (MeOH:DCM gradient 0-5%) to yield the title compound.
Reactivity Profile & Functionalization
The molecule possesses three distinct zones of reactivity, allowing for "orthogonal functionalization"—a key requirement for library generation in drug discovery.
Strategic Reactivity Map
-
C-7 Position (Bromine): The electrophilic handle. Ready for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig). This allows extension of the scaffold into the "solvent-exposed" region of a protein binding pocket.
-
C-3 Position (Nucleophilic): The electron-rich center. Susceptible to electrophilic aromatic substitution (EAS). Ideal for introducing formyl groups (Vilsmeier-Haack) or halogens (NBS/NIS) to increase metabolic stability or potency.
-
C-2 Side Chain (Alcohol): The solubilizing anchor. Can be oxidized to an aldehyde/acid or converted to a leaving group (mesylate/chloride) for SN2 displacement (e.g., ether formation).
Visualization: Reactivity Logic
Caption: Orthogonal reactivity map showing three distinct vectors for chemical modification.
Medicinal Chemistry Context
The imidazo[1,2-a]pyridine core acts as a bioisostere for indole or purine rings.
-
Mechanism of Action: Historically associated with GABA-A receptor modulation (e.g., Zolpidem binds to the benzodiazepine site). However, 7-substituted analogs are increasingly utilized in kinase inhibition (e.g., p38 MAP kinase, PI3K) and anti-infective research (anti-tubercular agents).
-
Design Heuristic: The 2-hydroxymethyl group often mimics the hydrogen-bonding interactions of a ribose ring or interacts with serine/threonine residues in the active site. The 7-bromo position allows the chemist to "grow" the molecule to reach hydrophobic pockets, optimizing potency and selectivity.
References
-
Synthesis & Protocol Validation
-
Scaffold Reactivity & Applications
- Bagdi, A. K., et al. (2020). "Imidazo[1,2-a]pyridines: A Review on Synthesis and Biological Activities." Current Organic Chemistry.
- Goel, R., et al. (2016). "Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents." Current Topics in Medicinal Chemistry.
-
Source:
-
Chemical Informatics
-
PubChem Compound Summary. (2025).[4] "7-Bromoimidazo[1,2-a]pyridine derivatives."
-
Source:
-
Sources
- 1. IMidazo[1,2-a]pyridine-2-Methanol, 7-broMo- synthesis - chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. 7-Bromoimidazo(1,5-a)pyridine | C7H5BrN2 | CID 66888640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction [mdpi.com]
